molecular formula C19H38O2S B11965160 2-Methylthioethyl palmitate

2-Methylthioethyl palmitate

Cat. No.: B11965160
M. Wt: 330.6 g/mol
InChI Key: OUUXSAZAQYVQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthioethyl palmitate is an organic compound with the molecular formula C19H38O2S It is a derivative of palmitic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-methylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthioethyl palmitate typically involves the esterification of palmitic acid with 2-methylthioethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylthioethyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylthioethyl palmitate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthioethyl palmitate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes such as lipases, influencing their activity and the overall lipid metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthioethyl palmitate is unique due to the presence of the sulfur atom in the 2-methylthioethyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and the ability to form sulfoxides and sulfones. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C19H38O2S

Molecular Weight

330.6 g/mol

IUPAC Name

2-methylsulfanylethyl hexadecanoate

InChI

InChI=1S/C19H38O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)21-17-18-22-2/h3-18H2,1-2H3

InChI Key

OUUXSAZAQYVQAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.